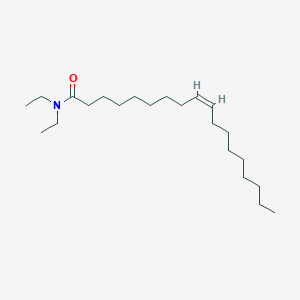
cis-13-Octadecensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .
Wissenschaftliche Forschungsanwendungen
cis-13-Octadecenoic acid has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Natural Oils: cis-13-Octadecenoic acid can be synthesized by the partial hydrogenation of natural oils such as soybean oil or sunflower oil.
Chemical Synthesis: Another method involves the chemical synthesis of cis-13-Octadecenoic acid from simpler precursors through a series of reactions, including esterification, hydrolysis, and isomerization.
Industrial Production Methods:
Extraction from Natural Sources: Industrially, cis-13-Octadecenoic acid is often extracted from natural sources such as plant oils.
Biotechnological Methods: Advances in biotechnology have enabled the production of cis-13-Octadecenoic acid using genetically modified microorganisms that can biosynthesize the compound from renewable feedstocks.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-13-Octadecenoic acid can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Esterification: cis-13-Octadecenoic acid can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under controlled conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst.
Major Products Formed:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Octadecanoic acid.
Esterification Products: Methyl esters, ethyl esters, and other fatty acid esters.
Wirkmechanismus
The mechanism of action of cis-13-Octadecenoic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): cis-13-Octadecenoic acid can activate PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, including those involved in apoptosis and cell proliferation.
Enzyme Inhibition: It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular lipid levels.
Vergleich Mit ähnlichen Verbindungen
cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:
cis-11-Octadecenoic acid (Vaccenic acid): Both compounds have similar structures but differ in the position of the double bond.
cis-9-Octadecenoic acid (Oleic acid): Oleic acid has the double bond at the 9th carbon atom and is more commonly found in nature.
cis-13-Eicosenoic acid (Paullinic acid): This compound has a longer carbon chain with the double bond at the 13th carbon atom, similar to cis-13-Octadecenoic acid.
Uniqueness: cis-13-Octadecenoic acid is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .
Eigenschaften
CAS-Nummer |
13126-39-1 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(E)-octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |
InChI-Schlüssel |
BDLLSHRIFPDGQB-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
melting_point |
26.5 - 27 °C |
Key on ui other cas no. |
693-71-0 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















